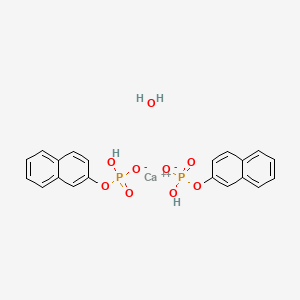

beta-Naphthyl acid phosphate, calcium salt

Description

Beta-Naphthyl acid phosphate, calcium salt: is a chemical compound with the molecular formula C20H16CaO8P2. It is a calcium salt derivative of beta-naphthyl acid phosphate, which is an aryl phosphate resulting from the formal condensation of phosphoric acid with 2-naphthol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

calcium;naphthalen-2-yl hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9O4P.Ca.H2O/c2*11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h2*1-7H,(H2,11,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKCAHUPARGGEP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18CaO9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746475 | |

| Record name | Calcium naphthalen-2-yl hydrogen phosphate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-24-6 | |

| Record name | Calcium naphthalen-2-yl hydrogen phosphate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Naphthyl acid phosphate, calcium salt typically involves the reaction of 2-naphthol with phosphoric acid to form beta-naphthyl acid phosphate. This intermediate is then reacted with calcium ions to form the calcium salt. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Beta-Naphthyl acid phosphate, calcium salt can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 2-naphthol and phosphoric acid.

Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under mild to moderate temperatures.

Major Products Formed:

Hydrolysis: Produces 2-naphthol and phosphoric acid.

Substitution Reactions: Depending on the nucleophile used, various substituted naphthol derivatives can be formed.

Scientific Research Applications

Chemistry: Beta-Naphthyl acid phosphate, calcium salt is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the synthesis of other organic compounds and is utilized in the study of reaction mechanisms .

Biology: In biological research, this compound is used as a substrate for phosphatase enzymes. It helps in studying enzyme kinetics and the role of phosphatases in cellular processes .

Medicine: Its role as a phosphatase substrate makes it valuable in understanding diseases related to phosphatase activity .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of beta-Naphthyl acid phosphate, calcium salt involves its interaction with phosphatase enzymes. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the phosphate group. This reaction releases 2-naphthol and phosphoric acid, which can be further analyzed to study enzyme activity and kinetics . The molecular targets include the active sites of phosphatase enzymes, and the pathways involved are related to phosphate metabolism and signal transduction .

Comparison with Similar Compounds

- Alpha-Naphthyl acid phosphate, calcium salt

- 2-Naphthol

- 1-Naphthol

- Naphthol AS derivatives

Comparison: Beta-Naphthyl acid phosphate, calcium salt is unique due to its specific structure and reactivity. Compared to alpha-Naphthyl acid phosphate, it has different positional isomerism, which affects its reactivity and interaction with enzymes. 2-Naphthol and 1-Naphthol are simpler naphthol derivatives, but they lack the phosphate group, making them less versatile in certain reactions. Naphthol AS derivatives are similar in structure but have different functional groups, leading to varied applications and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.